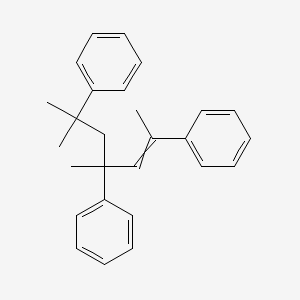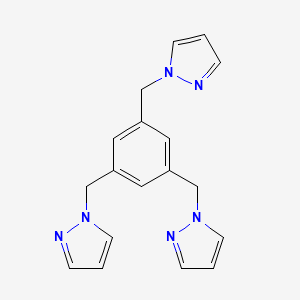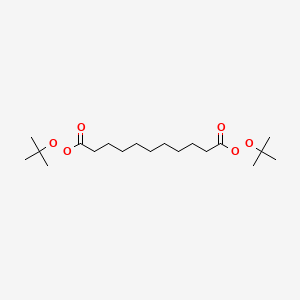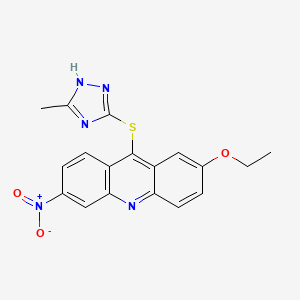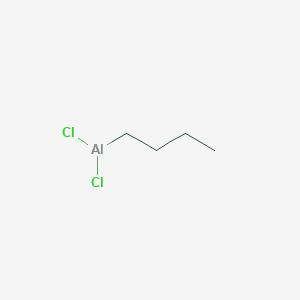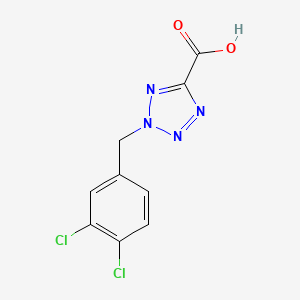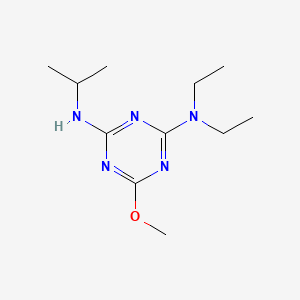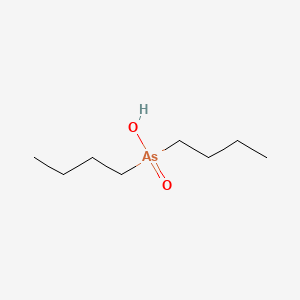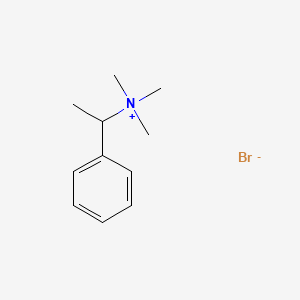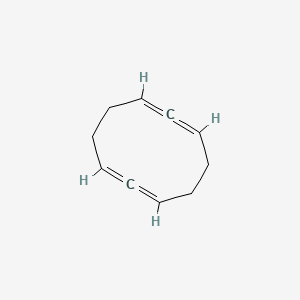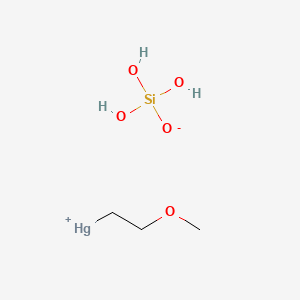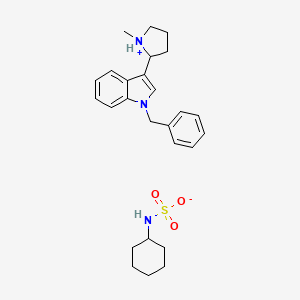![molecular formula C15H16O3 B13745396 3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
. This method relies on the cyclization of dienones under specific conditions to form the desired pyran structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific temperatures and solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and other fields .
科学的研究の応用
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione has several scientific research applications:
作用機序
The mechanism of action of 3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione involves its interaction with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . By inhibiting this enzyme, the compound induces DNA damage and cell death, making it a potential anticancer agent . The molecular targets and pathways involved include the induction of oxidative stress and the activation of apoptotic pathways .
類似化合物との比較
Similar Compounds
Lapachol: A naturally occurring compound from which β-lapachone is derived.
Naphthoquinones: A class of compounds with similar structures and chemical properties.
Uniqueness
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity . Its ability to inhibit DNA topoisomerase I sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C15H16O3 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
2,2-dimethyl-3,4,4a,10b-tetrahydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H16O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6,11,14H,7-8H2,1-2H3 |
InChIキー |
FGGFBHJNRSCDBK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2C(O1)C3=CC=CC=C3C(=O)C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


